1,3-Dichlorobut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorobut-1-yne is an organic compound with the molecular formula C₄H₄Cl₂ It is a halogenated alkyne, characterized by the presence of two chlorine atoms and a triple bond between carbon atoms
Preparation Methods
1,3-Dichlorobut-1-yne can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butynediol with thionyl chloride. This reaction is typically carried out in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the dehydrohalogenation of 1,4-dichlorobut-2-ene using a strong base like potassium hydroxide .
Chemical Reactions Analysis
1,3-Dichlorobut-1-yne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as thiolates, leading to the formation of organosulfur compounds.
Reduction: It can be reduced by reagents like titanocene to form butatriene derivatives.
Addition Reactions: It reacts with di-sec-alkylborane to form substituted buta-1,3-dienes.
Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and di-sec-alkylborane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichlorobut-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including highly unsaturated organosulfur compounds.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 1,3-Dichlorobut-1-yne in chemical reactions often involves nucleophilic substitution and elimination processes. For example, in the reaction with ethane-1,2-dithiol, the chlorine atoms are substituted by sulfur atoms through an S_N2 mechanism, followed by dehydrochlorination to form an acetylene intermediate . This intermediate can undergo further reactions, such as ring closure, to form cyclic compounds.
Comparison with Similar Compounds
1,3-Dichlorobut-1-yne can be compared with other halogenated alkynes and dienes, such as:
1,4-Dichlorobut-2-yne: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-chlorobut-2-ene: Another halogenated compound with different halogen atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the positioning of the chlorine atoms and the triple bond, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
646516-44-1 |
---|---|
Molecular Formula |
C4H4Cl2 |
Molecular Weight |
122.98 g/mol |
IUPAC Name |
1,3-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3 |
InChI Key |
UZHLWUKWYKZNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.